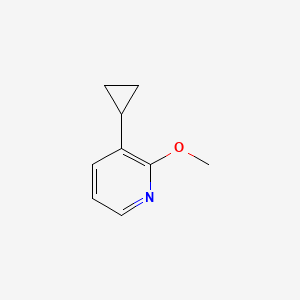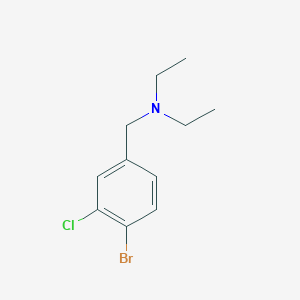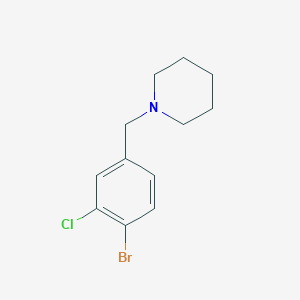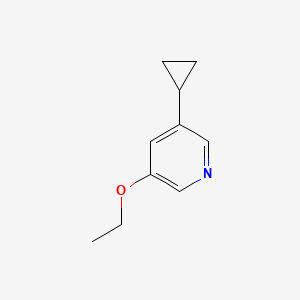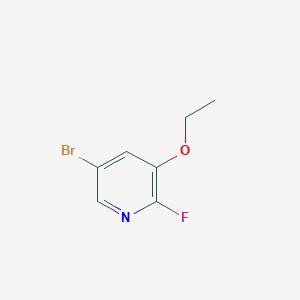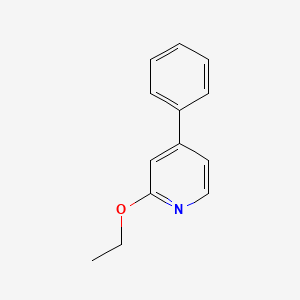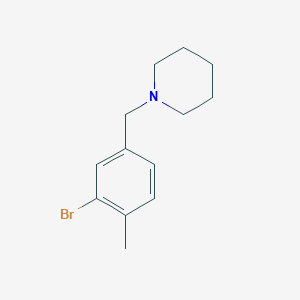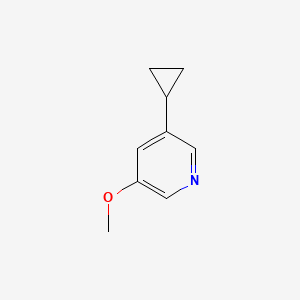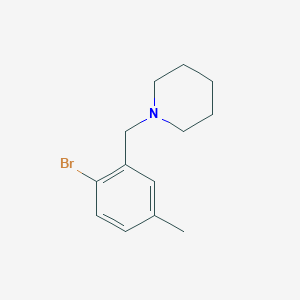
2,4-Bis(trifluoromethyl)-6-bromophenol
Vue d'ensemble
Description
“2,4-Bis(trifluoromethyl)-6-bromophenol” is a chemical compound that likely contains two trifluoromethyl groups (-CF3) and a bromine atom attached to a phenol group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through halogenation and trifluoromethylation reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenol group with two trifluoromethyl groups and a bromine atom attached. The exact positions of these groups on the phenol ring could vary .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating bromine atom. For instance, it might participate in reactions such as dehydrative condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups might increase its lipophilicity, while the phenol group might contribute to its acidity .Applications De Recherche Scientifique
Antioxidant Activities
Bromophenols, including compounds structurally related to 2,4-bis(trifluoromethyl)-6-bromophenol, have been studied for their potent antioxidant activities. Research on bromophenols isolated from red algae, such as Vertebrata lanosa and Symphyocladia latiuscula, has demonstrated significant cellular antioxidant activities. These studies suggest that bromophenols can effectively scavenge reactive oxygen species, thereby protecting cells from oxidative stress. The antioxidant properties of these compounds were evaluated using various assays, indicating their potential as natural antioxidants in pharmaceutical and nutraceutical applications (Olsen et al., 2013) (Wang et al., 2005).
Antimicrobial and Anticancer Properties
Bromophenols, similar in structure to this compound, have also been evaluated for their antimicrobial and anticancer activities. Studies have found that these compounds exhibit significant activity against various bacterial strains and cancer cell lines. This suggests their potential for development into therapeutic agents for treating infections and cancer. The antimicrobial activity was particularly notable against gram-negative and gram-positive bacteria, while the anticancer activity was observed in vitro against leukemia cells, highlighting the therapeutic potential of bromophenols in medical research (Oh et al., 2008) (Dong et al., 2022).
Applications in Material Science
The unique properties of this compound and related compounds have been explored in material science, particularly in the synthesis of novel polymers and membranes. These materials have been researched for their potential in gas separation technologies, highlighting the role of fluorinated and brominated compounds in enhancing the selectivity and permeability of membranes. Such studies demonstrate the versatility of these compounds in creating high-performance materials for industrial applications (Xu et al., 2002).
Environmental Impact and Degradation
Research has also focused on the environmental presence and degradation of brominated flame retardants, including compounds structurally related to this compound. These studies have examined the mechanisms of thermal decomposition and environmental distribution, providing insights into the persistence and potential ecological impact of brominated organic compounds. Understanding the environmental behavior of these substances is crucial for assessing their safety and managing their use in various applications (Altarawneh & Dlugogorski, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-4,6-bis(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCIYDXVSFONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270415 | |
| Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-83-9 | |
| Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


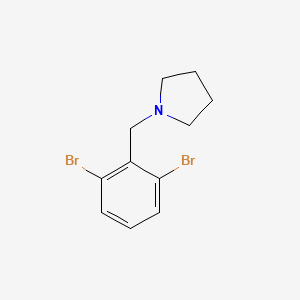
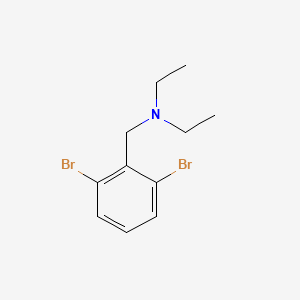
![Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3238428.png)
